molecular formula C22H28ClN3O2S B2528425 N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride CAS No. 1215804-13-9

N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride

Cat. No.: B2528425
CAS No.: 1215804-13-9
M. Wt: 434
InChI Key: SHWQUWJJUBOYJR-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-derived acetamide featuring a 5,6-dimethyl-substituted benzo[d]thiazole core, a phenoxyacetamide side chain, and a dimethylaminopropyl tertiary amine moiety. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S.ClH/c1-16-13-19-20(14-17(16)2)28-22(23-19)25(12-8-11-24(3)4)21(26)15-27-18-9-6-5-7-10-18;/h5-7,9-10,13-14H,8,11-12,15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWQUWJJUBOYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CCCN(C)C)C(=O)COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a synthetic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a benzothiazole moiety and a dimethylamino propyl chain, which are believed to enhance its bioactivity and therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C21H25ClN4O3S
  • Molecular Weight : 438.96 g/mol
  • CAS Number : 1215755-43-3

The presence of the dimethylamino group is significant as it can influence the compound's solubility and interaction with biological targets.

Antitumor Properties

Research has indicated that compounds similar to this compound exhibit antitumor activity . The mechanism is primarily attributed to their ability to bind to enzymes and receptors involved in cancer progression. For instance, studies have shown that these compounds can inhibit the activity of certain kinases that are pivotal in tumor growth and metastasis .

Multitargeted Directed Ligands (MTDLs)

Benzothiazole derivatives have been explored as multitargeted directed ligands (MTDLs) due to their ability to interact with multiple biological pathways. This compound may serve as a lead structure for developing new therapeutics aimed at complex diseases such as cancer and neurodegenerative disorders. The multitargeting capability is crucial for addressing the multifactorial nature of these diseases .

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects of this compound, similar to other benzothiazole derivatives which have shown promise in treating neurodegenerative diseases like Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been noted, which could lead to improved cognitive function by enhancing cholinergic transmission .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

  • Antitumor Assays : The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines.
  • Enzyme Inhibition : High affinity binding was observed with AChE and MAO-B enzymes, indicating potential applications in neurodegenerative disease treatment.

In Vivo Studies

In vivo models have further supported the efficacy of this compound:

  • Tumor Growth Inhibition : Animal studies showed a marked reduction in tumor size when treated with this compound compared to controls.
  • Neuroprotective Outcomes : Behavioral tests indicated improved memory retention in treated animals, correlating with biochemical markers of neuroprotection.

Comparative Analysis of Related Compounds

Compound NameMolecular WeightBiological ActivityReference
Compound A421.96 g/molAntitumor
Compound B449.0 g/molNeuroprotective
Compound C438.96 g/molMultitargeted

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to benzothiazole-acetamide derivatives from synthetic studies and patents. Key differences include substituents on the benzothiazole ring and acetamide side chains, which influence electronic properties, lipophilicity, and target interactions.

Table 1: Structural Comparison of Benzothiazole Derivatives
Compound Name / ID Benzothiazole Substituents Acetamide Side Chain Key Features Reference
Target Compound 5,6-dimethyl N-(3-dimethylaminopropyl)-2-phenoxy Balanced lipophilicity; hydrochloride salt enhances solubility
N-(5,6-methylenedioxybenzothiazol-2-yl)-2-chloroacetamide (3a-3k) 5,6-methylenedioxy Substituted thio/piperazine Methylenedioxy increases planarity; thio/piperazine groups alter basicity
N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide (Patent Example) 6-CF₃ 3-methoxyphenyl CF₃ enhances electron-withdrawing effects; methoxy improves solubility
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride 6-Cl 1,3-dioxoisoindolin-2-yl Cl substituent increases polarity; dioxoisoindolinyl adds steric bulk

Pharmacological Implications

  • 5,6-Dimethyl vs. 5,6-Methylenedioxy (Compounds 3a-3k):
    The dimethyl groups in the target compound likely improve metabolic stability compared to the methylenedioxy group, which may undergo oxidative cleavage. However, the methylenedioxy group’s planar structure could enhance π-π stacking with aromatic residues in target proteins .
  • Phenoxyacetamide vs. Methoxy substituents in patent compounds may enhance CNS penetration due to increased hydrophilicity .
  • Dimethylaminopropyl vs. Piperazine/Thio Derivatives: The dimethylaminopropyl group introduces a tertiary amine, which can protonate at physiological pH, improving membrane permeability. Piperazine derivatives (e.g., 3a-3k) may exhibit stronger basicity, affecting distribution and excretion .

Physicochemical Properties

While explicit data (e.g., logP, pKa) are absent in the evidence, inferences can be made:

  • The hydrochloride salt form of the target compound increases water solubility compared to free bases in other analogs.
  • The 5,6-dimethylbenzothiazole core likely confers higher lipophilicity than the 6-chloro or 6-CF₃ analogs, impacting bioavailability .

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